molecular formula C8H7Cl3 B8589423 1-Trichloromethyl-3-methylbenzene

1-Trichloromethyl-3-methylbenzene

Cat. No. B8589423
M. Wt: 209.5 g/mol
InChI Key: HVGRCUXFDYITJK-UHFFFAOYSA-N
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Patent
US04593144

Procedure details

36.2 gms of 3-methyl benzal chloride in 207 gms of solvent, tetrachloroethylene, was added into a reaction vessel with 53.9 gms of hexachloroethane, 66.3 gms of 50% sodium hydroxide, and 1.4 gms of Aliquot 4. The mixture was stirred and refluxed under partial vacuum at about 90° C. for about 1 hour. 20.3 ml of water was removed from the mixture via a Dean Stark trap during this period. The mixture was refluxed for another hour an additional 10.5 ml of water was removed. 200 ml of water was added to the cooled mixture and 15 gms of HCl gas was added until the mixture turned acidic. After standing for 2 days, the organic layer was removed and the tetrachloroethylene was distilled off under reduced pressure. The remaining residue was then distilled to give 36.7 gms of a clear oil. b.p. 80° -90° C. (0.6-1.0 mm/Hg-0.8-1.33×105 pascals). (Yield 85% - 97.2 assay).
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
66.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
207 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[CH:5]([Cl:7])[Cl:6].[Cl:11]C(Cl)(Cl)C(Cl)(Cl)Cl.[OH-].[Na+]>ClC(Cl)=C(Cl)Cl>[CH3:1][C:2]1[CH:3]=[C:4]([C:5]([Cl:11])([Cl:7])[Cl:6])[CH:8]=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
36.2 g
Type
reactant
Smiles
CC=1C=C(C(Cl)Cl)C=CC1
Name
Quantity
53.9 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
66.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
solvent
Quantity
207 g
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(=C(Cl)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
20.3 ml of water was removed from the mixture via a Dean Stark trap during this period
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for another hour an additional 10.5 ml of water
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
200 ml of water was added to the cooled mixture and 15 gms of HCl gas
ADDITION
Type
ADDITION
Details
was added until the mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
DISTILLATION
Type
DISTILLATION
Details
the tetrachloroethylene was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The remaining residue was then distilled

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC=1C=C(C=CC1)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 36.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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